MMV688533

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

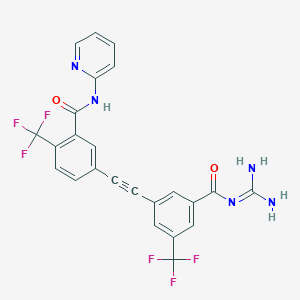

C24H15F6N5O2 |

|---|---|

Molecular Weight |

519.4 g/mol |

IUPAC Name |

5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C24H15F6N5O2/c25-23(26,27)16-10-14(9-15(12-16)20(36)35-22(31)32)5-4-13-6-7-18(24(28,29)30)17(11-13)21(37)34-19-3-1-2-8-33-19/h1-3,6-12H,(H,33,34,37)(H4,31,32,35,36) |

InChI Key |

GGTONGQHYUQSBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)C#CC3=CC(=CC(=C3)C(F)(F)F)C(=O)N=C(N)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Action of a Novel Antimalarial Candidate: A Technical Guide to MMV688533

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarials with novel mechanisms of action. MMV688533, an acylguanidine derivative, has emerged as a promising preclinical candidate with the potential for a single-dose cure for malaria.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Initial Screening

This compound was identified through a whole-cell phenotypic screen of a compound library with known activity against human targets.[1][2][3] This strategy deviated from traditional target-based screening and focused on identifying compounds with potent antiplasmodial activity, irrespective of their specific molecular target. The initial screen of 800 compounds against cultured P. falciparum asexual blood-stage parasites yielded 120 hits with a half-maximal growth inhibition concentration (IC50) of ≤1 μM, representing a 15% hit rate.[1]

Mechanism of Action: Interference with Intracellular Trafficking and Lipid Metabolism

While the direct molecular target of this compound remains to be definitively identified, resistance studies have provided significant insights into its mechanism of action.[1][4] These studies suggest that this compound interferes with essential parasite processes, including intracellular trafficking, lipid utilization, and endocytosis.[1][2][3][4]

Selection of P. falciparum parasites resistant to this compound consistently identified mutations in two key genes:

-

P. falciparum acylguanidine 1 (PfACG1; PF3D7_0910300): A conserved Plasmodium protein of unknown function. Mutations in PfACG1 were found in all resistant clones, suggesting a central role in the compound's mode of action.[1]

-

P. falciparum EH domain-containing protein (PfEHD; PF3D7_0304200): This protein is implicated in vesicular trafficking and endocytosis.[1][4][5] While mutations in PfEHD alone did not confer resistance, they enhanced the resistance phenotype when present with PfACG1 mutations.[1]

Immunofluorescence assays have shown that PfACG1 colocalizes with neutral lipid markers and a Golgi marker, suggesting its involvement in lipid storage and trafficking pathways.[4] PfEHD has been shown to be involved in the formation of endocytic vesicles at the parasite plasma membrane that are targeted to a neutral lipid storage site near the food vacuole.[5][6]

The proposed mechanism of action, therefore, involves the disruption of a critical pathway for nutrient uptake and/or lipid metabolism that is dependent on the functions of PfACG1 and PfEHD.

Proposed mechanism of action for this compound.

Quantitative Data Summary

This compound demonstrates potent activity against various P. falciparum strains, including those resistant to currently used antimalarials.

| Parameter | Value | Cell/Strain | Reference |

| In Vitro Activity | |||

| IC50 | 1.3 nM (median) | Asexual blood-stage P. falciparum | [4] |

| IC50 | Low nanomolar range | Multiple P. falciparum strains | [1] |

| IC50 | 1.3 nM (median, range 0.02-6.3 nM) | P. falciparum clinical isolates (Uganda) | [1] |

| IC50 | 18.9 nM (median) | P. falciparum clinical isolates (Papua Indonesia) | [1] |

| IC50 | 12.0 nM (median) | P. vivax clinical isolates (Papua Indonesia) | [1] |

| In Vivo Activity | |||

| Efficacy | Rapid parasite clearance | P. falciparum NSG mouse model | [1][2][3] |

| Pharmacokinetics (Human) | |||

| Time to max. concentration | 4.0–6.0 h | Healthy volunteers | [7][8] |

| Apparent half-life | 103.8–127.2 h | Healthy volunteers | [7][8] |

| Parasite Reduction | |||

| log10 Parasite Reduction Ratio (48h) | ~5 | In vitro | [1] |

| log10 Parasite Reduction Ratio (48h) | 2.27 | Healthy volunteers (100 mg dose) | [7][8] |

| Parasite Clearance Half-life | 6.36 h | Healthy volunteers (100 mg dose) | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro Drug Susceptibility Assay

The in vitro activity of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asexual blood-stage P. falciparum parasites are maintained in continuous culture in human erythrocytes at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Plates: Test compounds are serially diluted and added to 96-well plates.

-

Incubation: Synchronized ring-stage parasites are added to the drug plates at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a P. falciparum NSG Mouse Model

The in vivo efficacy of this compound is evaluated in humanized non-obese diabetic/severe combined immunodeficient (NOD-scid) IL2Rγnull (NSG) mice engrafted with human erythrocytes.

-

Animal Model: NSG mice are treated to suppress myelopoiesis and then reconstituted with human red blood cells.

-

Infection: Mice are infected with P. falciparum parasites, and parasitemia is monitored daily by Giemsa-stained blood smears.

-

Drug Administration: Once parasitemia reaches a predetermined level, a single oral dose of this compound is administered.

-

Monitoring: Parasitemia is monitored daily to assess parasite clearance and time to recrudescence.

-

Data Analysis: The efficacy of the compound is determined by the rate of parasite clearance and the delay in or prevention of recrudescence.

In Vitro Resistance Selection

The propensity for resistance development is assessed through continuous drug pressure on in vitro parasite cultures.

-

Parasite Culture: A large population of P. falciparum parasites (e.g., 10^8 or 10^9) is cultured.

-

Drug Pressure: The culture is exposed to a constant concentration of this compound, typically at a multiple of its IC50 or EC90.

-

Monitoring: The culture is monitored for parasite recrudescence.

-

Resistance Confirmation: Once parasites regrow, their IC50 for this compound is determined to confirm a resistant phenotype.

-

Genomic Analysis: The genomes of the resistant parasites are sequenced to identify mutations associated with resistance.

Drug discovery workflow for this compound.

Conclusion

This compound represents a promising new class of antimalarial compounds with a fast-killing profile and a high barrier to resistance. Its novel mechanism of action, involving the disruption of intracellular trafficking and lipid metabolism, offers a potential new avenue for combating drug-resistant malaria. The data presented in this guide underscore the potential of this compound as a component of future antimalarial combination therapies. Further research to precisely identify the molecular target and fully elucidate the downstream effects of its inhibition will be critical for its continued development and for informing the discovery of next-generation antimalarials.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. Eps15 homology domain containing protein of Plasmodium falciparum (PfEHD) associates with endocytosis and vesicular trafficking towards neutral lipid storage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability, pharmacokinetics and antimalarial activity of MMV533: a phase 1a first-in-human study, pilot food-effect study, and phase 1b volunteer infection study | Medicines for Malaria Venture [mmv.org]

- 8. Safety, tolerability, pharmacokinetics, and antimalarial activity of MMV533: a phase 1a first-in-human, randomised, ascending dose and food effect study, and a phase 1b Plasmodium falciparum volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

MMV688533: A Technical Whitepaper on its Origin, Discovery, and Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antimalarial candidate MMV688533. It details the origin of the compound, the timeline of its discovery through a collaboration between Sanofi and Medicines for Malaria Venture (MMV), and the key preclinical and early clinical findings. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth information on the experimental methodologies, quantitative data, and the scientific rationale behind the advancement of this compound.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with distinct mechanisms of action. This compound, an acylguanidine derivative, has emerged as a promising preclinical candidate with the potential for a single-dose cure for malaria.[1][2][3] This compound exhibits rapid parasite clearance, a long pharmacokinetic half-life, and a high barrier to the development of resistance.[4] This whitepaper will explore the key stages of its discovery and preclinical characterization.

Origin and Discovery Timeline

This compound was identified through a whole-cell phenotypic screening approach, a collaborative effort between Sanofi and Medicines for Malaria Venture (MMV).[5][6][7][8] The screening library was uniquely composed of compounds from Sanofi's collection with known activity against high-value human targets, an approach that deviates from traditional antimalarial discovery programs.

The discovery timeline can be summarized as follows:

-

Initial Screening: A whole-cell screen of Sanofi's compound library against P. falciparum identified initial hits with antiplasmodial activity.[9][10][11][12][13]

-

Hit-to-Lead Optimization: The initial hit, an acylguanidine compound (MMV668603), underwent a rigorous structure-activity relationship (SAR) optimization process. This led to the identification of a more potent lead compound, MMV669851.

-

Lead Optimization and Candidate Selection: Further chemical modifications to enhance efficacy, safety, and pharmacokinetic properties resulted in the selection of this compound (also known as SAR441121) as a preclinical candidate.[4][5]

-

Preclinical Development: Extensive preclinical studies were conducted to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various in vitro and in vivo models.

-

Phase 1 Clinical Trials: Following promising preclinical results, this compound advanced into Phase 1a/1b clinical trials to assess its safety, tolerability, and pharmacokinetics in human volunteers.[6]

Diagram: this compound Discovery Workflow

Caption: A simplified workflow illustrating the key stages in the discovery and development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and early clinical studies.

Table 1: In Vitro Efficacy of this compound against Plasmodium Species

| Parasite Strain/Isolate | Resistance Profile | IC50 (nM) | Reference |

| P. falciparum (Multiple Strains) | Sensitive and Resistant | Low nanomolar range | |

| P. falciparum (Ugandan Isolates) | Field Isolates | 1.3 (median) | |

| P. vivax (Indonesian Isolates) | Field Isolates | 12.0 (median) |

Table 2: In Vivo Efficacy of this compound in the P. falciparum NSG Mouse Model

| Dose (mg/kg) | Outcome | Reference |

| 0.5 - 75 (single dose) | Rapid parasite clearance and delayed recrudescence |

Table 3: Phase 1a/1b Clinical Trial Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 4.0 - 6.0 hours | Fasted/Fed | [6] |

| Apparent Half-life (t1/2) | 103.8 - 127.2 hours | - | [6] |

Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from standardized methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.[1][14][15][16][17]

-

Parasite Culture: P. falciparum parasites are maintained in vitro in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[18]

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium.

-

Assay Plate Preparation: In a 96-well plate, 50 µL of each drug dilution is added in triplicate. Control wells contain drug-free medium.

-

Parasite Addition: Asynchronous parasite cultures, predominantly at the ring stage with a parasitemia of 0.5%, are added to each well (200 µL).

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2X SYBR Green I) is added to each well.[1]

-

Fluorescence Reading: The plates are incubated in the dark for 1 hour at room temperature, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[1]

-

Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Diagram: In Vitro Susceptibility Assay Workflow

Caption: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.

In Vivo Efficacy in a Humanized Mouse Model

This protocol describes the use of NOD-scid IL-2Rγnull (NSG) mice engrafted with human erythrocytes to assess the in vivo efficacy of this compound.[19][20][21][22][23]

-

Animal Model: Female NOD-scid IL-2Rγnull (NSG) mice are used.

-

Human Erythrocyte Engraftment: Mice are intraperitoneally injected with 1 mL of packed human O+ erythrocytes on four consecutive days. Chimerism is monitored by flow cytometry.

-

Parasite Inoculation: Engrafted mice are intravenously inoculated with P. falciparum-infected human erythrocytes.

-

Drug Administration: Once parasitemia reaches a predetermined level (e.g., 1%), mice are treated with a single oral dose of this compound formulated in a suitable vehicle.

-

Monitoring Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by light microscopy.

-

Data Analysis: The parasite clearance rate and time to recrudescence are determined for each treatment group.

In Vitro Resistance Selection

This protocol outlines a method for selecting for drug-resistant P. falciparum parasites in vitro.[18][24][25][26][27]

-

Parasite Culture: A clonal population of P. falciparum is cultured to a high parasitemia.

-

Drug Pressure: The parasite culture is exposed to a constant concentration of this compound (typically 3-5 times the IC50).

-

Culture Maintenance: The culture medium containing the drug is changed regularly, and fresh erythrocytes are added as needed.

-

Monitoring for Recrudescence: The culture is monitored for the reappearance of parasites.

-

Clonal Isolation: Once resistant parasites emerge, they are cloned by limiting dilution.

-

Phenotypic and Genotypic Characterization: The IC50 of the resistant clones is determined, and their genomes are sequenced to identify potential resistance-conferring mutations.

CRISPR-Cas9-mediated Gene Editing

This protocol describes the use of CRISPR-Cas9 to validate the role of candidate genes in conferring resistance to this compound.[18][28][29][30][31]

-

Plasmid Construction: A donor plasmid is constructed containing the desired gene edit (e.g., a point mutation) flanked by homology arms corresponding to the regions upstream and downstream of the target site. A second plasmid expresses the Cas9 endonuclease and a guide RNA (gRNA) that directs Cas9 to the target locus.

-

Parasite Transfection: Ring-stage P. falciparum are electroporated with the Cas9/gRNA and donor plasmids.

-

Selection of Transfectants: Transfected parasites are selected using a drug-selectable marker present on one of the plasmids.

-

Genotypic Verification: The genomic DNA of the selected parasites is isolated, and the target locus is sequenced to confirm the desired gene edit.

-

Phenotypic Analysis: The drug susceptibility of the edited parasites is assessed to determine the impact of the mutation on this compound efficacy.

Diagram: CRISPR-Cas9 Gene Editing Workflow

Caption: A workflow for validating resistance mutations using CRISPR-Cas9 gene editing.

Pharmacokinetic Analysis (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[32][33][34][35][36]

-

Sample Preparation: Plasma samples are subjected to protein precipitation by adding a solvent such as acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing the drug is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC Separation: The reconstituted sample is injected onto a reverse-phase C18 liquid chromatography column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is used to separate the analyte from other plasma components.

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the plasma samples is determined.

Mechanism of Action and Resistance

Selection studies with this compound have revealed a low propensity for the development of high-level resistance.[2][3] Parasites with reduced susceptibility to the compound were found to have point mutations in two genes: PfACG1 and PfEHD. These proteins are implicated in intracellular trafficking, lipid utilization, and endocytosis, suggesting that this compound may exert its antiplasmodial effect by disrupting these essential pathways.[3] The modest loss of potency in these mutant parasites suggests a high barrier to resistance.

Diagram: Proposed Mechanism of Action and Resistance

Caption: Proposed mechanism of this compound and the role of PfACG1 and PfEHD in resistance.

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel origin, potent and rapid parasiticidal activity, favorable pharmacokinetic profile, and high barrier to resistance position it as a strong candidate for further clinical development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for the scientific community engaged in the fight against malaria. Continued investigation into its precise molecular target and mechanism of action will be crucial for its successful translation into a clinical therapeutic.

References

- 1. iddo.org [iddo.org]

- 2. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance | Medicines for Malaria Venture [mmv.org]

- 3. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. MMV533 | Medicines for Malaria Venture [mmv.org]

- 6. pharma.linksbridge.com [pharma.linksbridge.com]

- 7. Sanofi Extends Collaboration with Medicines for Malaria Venture to Fight One of the World’s Deadliest Parasitic Diseases – AfricaNewsAnalysis [africanewsanalysis.com]

- 8. Sanofi-aventis and MMV join forces to develop innovative malaria drugs | Medicines for Malaria Venture [mmv.org]

- 9. Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenotypic Screens in Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Further Improvements of the P. falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]

- 30. biorxiv.org [biorxiv.org]

- 31. Efficient CRISPR-Cas9–mediated genome editing in Plasmodium falciparum | Springer Nature Experiments [experiments.springernature.com]

- 32. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. — Pandemic Sciences Institute [psi.ox.ac.uk]

- 33. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pure.eur.nl [pure.eur.nl]

Unraveling the Mode of Action of MMV688533: A Technical Guide to its Biological Targets in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. MMV688533, an acylguanidine compound, has shown promise as a preclinical candidate with a high barrier to resistance and potent activity against blood-stage parasites. This technical guide provides an in-depth analysis of the current understanding of the biological targets of this compound in P. falciparum, focusing on the key proteins implicated in its mechanism of action and resistance.

Executive Summary

This compound is a potent antimalarial compound that exhibits rapid parasite clearance.[1][2][3][4][5][6][7] Crucially, resistance to this compound develops slowly and is associated with point mutations in two specific proteins: P. falciparum ACG1 (PfACG1) and Eps15 homology domain-containing protein (PfEHD).[1][2][3][4][5][6][7] These proteins are involved in vital cellular processes, including intracellular trafficking, lipid utilization, and endocytosis.[1][2][3][4][5][6][7] While these findings strongly suggest that this compound disrupts these pathways, evidence from conditional knockdown experiments indicates that PfACG1 and PfEHD are not the direct binding targets of the compound.[1][8] This guide will detail the characteristics of this compound, the functions of the resistance-associated proteins, the experimental approaches used to identify them, and the proposed mechanism of action.

Quantitative Efficacy of this compound

This compound demonstrates potent activity against various strains of P. falciparum, including those resistant to currently available antimalarials. The compound's efficacy is highlighted by its low nanomolar 50% inhibitory concentrations (IC50).

| Parameter | Strain/Condition | Value | Reference |

| IC50 | Multiple P. falciparum strains | Low nanomolar range | [1] |

| IC50 (hERG channel) | Automatic patch clamp | 30 µM | [1] |

| IC50 (hERG channel) | Manual patch clamp | 4.6 µM | [1] |

| IC50 (Nav1.5 ion channel) | - | 14 µM | [1] |

| IC50 (Cav1.1 ion channel) | - | 2.1 µM | [1] |

Implicated Biological Targets and Proposed Mechanism of Action

The primary evidence for the biological pathways affected by this compound comes from in vitro evolution studies that selected for resistant parasites. These studies consistently identified mutations in two genes: PfACG1 and PfEHD.

PfEHD: A Key Player in Endocytosis and Lipid Trafficking

PfEHD is an Eps15 homology domain-containing protein. In P. falciparum, it is implicated in endocytosis and the vesicular trafficking of lipids to a neutral lipid storage site within the parasite. This suggests that PfEHD plays a critical role in nutrient acquisition and lipid homeostasis, both of which are essential for the rapid proliferation of the parasite within red blood cells.

PfACG1: A Putative Role in Vesicular Trafficking

The precise function of PfACG1 in P. falciparum is less well-characterized. However, its association with this compound resistance, alongside PfEHD, points towards a role in intracellular trafficking pathways. The emergence of mutations in both proteins suggests they may function in a related pathway that is disrupted by this compound.

Proposed Mechanism of Action

Based on the functions of the resistance-conferring genes, the proposed mechanism of action of this compound is the disruption of intracellular trafficking, particularly pathways related to endocytosis and lipid metabolism. It is hypothesized that this compound inhibits a currently unidentified target that is essential for these processes. The mutations in PfACG1 and PfEHD likely provide a compensatory mechanism that allows the parasite to overcome the drug-induced block.

Experimental Protocols

The identification of PfACG1 and PfEHD as key players in this compound resistance was achieved through in vitro drug pressure selection experiments. The following provides a generalized protocol based on standard methods for inducing drug resistance in P. falciparum.

In Vitro Selection of this compound-Resistant P. falciparum

Objective: To generate parasite lines with decreased sensitivity to this compound and identify the genetic basis of resistance.

Materials:

-

P. falciparum culture (e.g., Dd2-B2 strain)

-

Complete parasite culture medium (RPMI 1640 with supplements)

-

Human red blood cells

-

This compound stock solution

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Microscopy equipment for parasite monitoring

-

DNA extraction kits

-

Reagents and equipment for whole-genome sequencing

Methodology:

-

Continuous Culture: Maintain a continuous culture of P. falciparum under standard conditions (37°C, controlled gas environment).

-

Ramping Drug Pressure:

-

Initiate drug pressure by adding this compound to the culture at a sub-lethal concentration (e.g., 1x IC50).

-

Monitor parasite growth daily by microscopy of Giemsa-stained blood smears.

-

Once the parasite culture has adapted and is growing steadily, incrementally increase the concentration of this compound (e.g., in steps of 1.5-2x).

-

Continue this ramping process until the parasites can proliferate at a significantly higher concentration (e.g., up to 11x the initial IC50).

-

-

Clonal Isolation: Once a resistant population is established, isolate clonal parasite lines by limiting dilution.

-

Phenotypic Characterization: Determine the IC50 of the resistant clones for this compound and a panel of other antimalarials to confirm the resistance profile and check for cross-resistance.

-

Genotypic Analysis:

-

Extract genomic DNA from the resistant clones and the parental strain.

-

Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and other genetic changes that have arisen in the resistant lines.

-

Compare the genomes of the resistant and parental strains to identify mutations in genes of interest, such as PfACG1 and PfEHD.

-

Conclusion and Future Directions

The investigation into the biological targets of this compound has revealed a novel potential mechanism of antimalarial action centered on the disruption of intracellular trafficking and lipid metabolism. While the direct molecular target of this compound remains to be elucidated, the identification of PfACG1 and PfEHD as key mediators of resistance provides a strong foundation for further research.

Future studies should focus on:

-

Target Deconvolution: Employing chemical proteomics or other target identification methods to pinpoint the direct binding partner(s) of this compound.

-

Functional Characterization of PfACG1: Elucidating the specific role of PfACG1 in P. falciparum biology to better understand its contribution to the resistance phenotype.

-

Pathway Analysis: Quantitatively assessing the impact of this compound on lipid transport, endocytosis, and other related cellular processes to further define its mechanism of action.

A comprehensive understanding of how this compound exerts its parasiticidal effect will be invaluable for the future development of this and other next-generation antimalarials that can overcome the challenge of drug resistance.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. "The antimalarial this compound provides potential for single-dose cures wi" by James M. Murithi, Cécile Pascal et al. [scholar.dominican.edu]

- 8. scispace.com [scispace.com]

In Vitro Profile of the Antimalarial Candidate MMV688533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV688533 is a novel acylguanidine-based antimalarial compound that has demonstrated significant potential as a single-dose cure for malaria.[1][2][3][4][5] Originating from a whole-cell screen of compounds known to be active against high-value human targets, this compound exhibits rapid parasite clearance and a high barrier to resistance.[1][2][3][4][5] This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action and experimental workflows.

Data Presentation

The in vitro activity of this compound has been characterized through various assays, demonstrating its potent and fast-acting antiplasmodial properties. The following tables summarize the key quantitative data from these initial studies.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum and Plasmodium vivax

| Parasite Species | Strain/Isolate | Resistance Profile | IC50 (nM) |

| P. falciparum | 3D7 | Chloroquine-sensitive | 4.8 |

| P. falciparum | Dd2 | Chloroquine-resistant | 6.6 |

| P. falciparum | K1 | Chloroquine-resistant | 8.0 |

| P. falciparum | FC27 | Chloroquine-sensitive | 37.2 |

| P. falciparum | Ugandan clinical isolates (median) | N/A | 1.3 |

| P. vivax | Indonesian clinical isolates (median) | N/A | 12.0 |

Data compiled from multiple independent experiments. IC50 values represent the mean or median concentration required to inhibit parasite growth by 50%.[1]

Table 2: In Vitro Parasite Reduction Rate (PRR) of this compound

| Compound | Concentration | Log10 Parasite Reduction Ratio (48h) |

| This compound | 10x IC50 | ~5 |

| Dihydroartemisinin | 10x IC50 | ~5 |

The PRR assay measures the rate of parasite killing over a 48-hour period. A log10 reduction of 5 indicates a 100,000-fold decrease in viable parasites.[1]

Table 3: In Vitro Cytotoxicity and Safety Profile of this compound

| Cell Line/Assay | Parameter | Value (µM) | Selectivity Index (SI)* |

| Human Leukemia (HL60) | IC50 | 13.1 | >2729 |

| Human Hepatoma (HepG2) | IC50 | >15.6 | >3250 |

| hERG Channel Inhibition | IC50 | 14 | N/A |

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the antiplasmodial IC50 against the 3D7 strain of P. falciparum.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vitro experiments conducted on this compound.

In Vitro Parasite Viability Assay (IC50 Determination)

This protocol is a generalized procedure based on common methodologies like the SYBR Green I or [3H]-hypoxanthine incorporation assays used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.

a. Parasite Culture:

-

Plasmodium falciparum asexual blood-stage parasites are maintained in continuous culture in human erythrocytes (O+) at 2-5% hematocrit.[6]

-

The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax I, 25 mM HEPES, 0.2% sodium bicarbonate, and 10 µg/mL gentamicin.[6]

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]

b. Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

The compound this compound is serially diluted in culture medium and added to a 96-well microplate.

-

The parasite culture is added to the wells containing the compound dilutions.

-

The plate is incubated for 72 hours under the standard culture conditions.

-

Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye (e.g., SYBR Green I) or the incorporation of [3H]-hypoxanthine.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Parasite Reduction Ratio (PRR) Assay

The PRR assay determines the rate of parasite killing by an antimalarial compound.

a. Initial Drug Exposure:

-

Asynchronous P. falciparum cultures with a starting parasitemia of approximately 1% are exposed to this compound at a concentration of 10x its IC50.[7]

-

The culture is incubated for up to 120 hours, with the drug-containing medium being replaced every 24 hours.[7]

b. Viability Assessment:

-

At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), an aliquot of the culture is removed and washed three times to remove the drug.[7]

-

The washed parasites are then serially diluted in a 96-well plate with fresh erythrocytes and culture medium.[7]

-

These plates are incubated for 14-21 days to allow for the regrowth of any viable parasites.[4][7]

-

The number of viable parasites at each time point is determined by identifying the highest dilution at which parasite regrowth occurs.

-

The log10 parasite reduction is calculated for each time point relative to the starting parasite number.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the workflow of the key experimental assays.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound targeting PfACG1 and PfEHD.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of this compound.

Experimental Workflow for the Parasite Reduction Ratio (PRR) Assay

Caption: Workflow for the in vitro Parasite Reduction Ratio (PRR) assay.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. researchgate.net [researchgate.net]

- 6. mmv.org [mmv.org]

- 7. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Antiplasmodial Activity of MMV688533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium species, particularly Plasmodium falciparum, pose a significant threat to global malaria control and elimination efforts. This necessitates the discovery and development of novel antimalarial agents with distinct mechanisms of action. MMV688533, an acylguanidine derivative, has emerged as a promising preclinical candidate with potent activity against multiple Plasmodium species. This technical guide provides a comprehensive overview of the antiplasmodial activity of this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for its evaluation.

In Vitro and Ex Vivo Activity of this compound

This compound demonstrates potent and rapid activity against a wide range of P. falciparum strains, including those resistant to currently available antimalarials. Furthermore, it exhibits comparable efficacy against clinical isolates of P. vivax.

Table 1: In Vitro Activity of this compound against Laboratory Strains of P. falciparum

| Parasite Strain | Chloroquine Susceptibility | This compound IC50 (nM) |

| 3D7 | Sensitive | Low nanomolar range[1] |

| Dd2 | Resistant | Low nanomolar range[1] |

| K1 | Resistant | Low nanomolar range[1] |

| FC27 | Sensitive | Low nanomolar range[1] |

IC50 (Half-maximal inhibitory concentration) values are presented as a range based on available data.

Table 2: Ex Vivo Activity of this compound against Clinical Isolates of Plasmodium species

| Plasmodium Species | Geographic Origin | Number of Isolates | Median IC50 (nM) | IC50 Range (nM) |

| P. falciparum | Uganda | 143 | 1.3[1] | 0.02 - 6.3[1] |

| P. falciparum | Papua, Indonesia | 15 | 18.9[1] | 5.3 - 39.2[1] |

| P. vivax | Papua, Indonesia | 6 | 12.0[1] | 5.4 - 19.9[1] |

In Vivo Efficacy

In a humanized mouse model of P. falciparum infection (NOD-scid IL2Rγ-null mice engrafted with human erythrocytes), this compound demonstrates rapid and potent in vivo efficacy. A single oral dose leads to a rapid reduction in parasitemia.[1] The compound also exhibits a long-lasting pharmacokinetic profile, suggesting the potential for a single-dose cure.[1][2]

Mechanism of Action

This compound is proposed to have a novel mechanism of action, which contributes to its high barrier to resistance.[1][2] Resistance selection studies have identified mutations in two genes, PfACG1 and PfEHD, which are associated with a modest decrease in susceptibility.[1][2] These proteins are implicated in crucial cellular processes within the parasite, including intracellular trafficking, lipid utilization, and endocytosis.[1][2] Interference with these pathways is the putative mechanism by which this compound exerts its potent antiplasmodial effect.

References

Pharmacological Profile of MMV688533: An In-depth Technical Guide

Date: December 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

MMV688533 is a novel acylguanidine antimalarial agent that exhibits potent, fast-acting, and long-lasting activity against multiple stages of the Plasmodium parasite, including drug-resistant strains.[1] Developed from a whole-cell screen of compounds targeting high-value human proteins, this compound presents a promising profile for a single-dose cure for malaria.[2][3] Its unique mode of action, low propensity for resistance development, and favorable safety profile position it as a critical candidate in the fight against malaria.[2][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and ex vivo activity, pharmacokinetic and pharmacodynamic properties, safety profile, and the current understanding of its mechanism of action.

In Vitro and Ex Vivo Activity

This compound demonstrates potent activity against both laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax.

Table 1: In Vitro and Ex Vivo Potency of this compound against Plasmodium Species

| Parameter | Species/Strain(s) | IC50 (nM) | Notes | Reference(s) |

| In Vitro IC50 | P. falciparum (multiple strains) | Low nanomolar range | Active against strains resistant to current antimalarials. | [2] |

| In Vitro IC50 | Asexual blood-stage parasites | 1.3 | --- | [5] |

| Ex Vivo IC50 | P. falciparum (Ugandan isolates) | Median: 1.3 (Range: 0.02 - 6.3) | N = 143 fresh clinical isolates. | [2] |

| Ex Vivo IC50 | P. falciparum (Papua Indonesian isolates) | Median: 18.9 | --- | [2] |

| Ex Vivo IC50 | P. vivax (Papua Indonesian isolates) | Median: 12.0 | Similar potency against P. falciparum and P. vivax. | [2] |

| In Vitro IC50 | P. falciparum (sensitive and resistant strains) | 4 - 8 | Panel of laboratory strains. | [6] |

| In Vitro IC50 | P. falciparum (field and mutant strains) | 2.5 - 21 | --- | [6] |

| In Vitro IC50 | P. falciparum (field isolates) | 0.8 - 18 | --- | [6] |

Pharmacokinetics and Pharmacodynamics

Preclinical and early clinical studies have revealed a favorable pharmacokinetic profile for this compound, characterized by a long half-life and good bioavailability.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Notes | Reference(s) | |---|---|---|---|---|---| | Human | Single ascending doses | 4.0 - 6.0 | 103.8 - 127.2 | --- | Phase 1a, first-in-human study. |[7] | | Mouse, Rat, Dog | Not specified | Moderate to slow (4 - 24) | Long (15 - 24) | 39 - 74 | Preclinical studies. |[8][9] |

Pharmacodynamics

In a humanized mouse model of P. falciparum infection, single oral doses of this compound were curative.[3] A Phase 1b volunteer infection study demonstrated parasiticidal activity with a parasite reduction ratio over 48 hours (log10 PRR48) of 2.27 and a parasite clearance half-life (PCT1/2) of 6.36 hours.[7]

Safety and Tolerability

This compound has demonstrated an excellent safety profile in preclinical and early clinical studies.

Table 3: Safety Profile of this compound

| Study Type | Findings | Reference(s) |

| Genotoxicity | Negative in Ames and micronucleus assays. | [4] |

| Cardiovascular | Modest effect on the hERG channel. | [4] |

| Receptor/Enzyme Panel | Micromolar affinity for calcium and chloride channels, and benzodiazepine and dopamine receptors. | [4] |

| Phase 1a Human Study | Acceptable safety and tolerability profile. | [7] |

| Teratogenicity | Non-teratogenic, suggesting potential for use in pregnancy. | [10] |

Mechanism of Action and Resistance

The precise molecular target of this compound is not yet fully elucidated; however, its mechanism of action is believed to involve the disruption of intracellular trafficking, lipid utilization, and endocytosis in the parasite.[1]

Resistance to this compound develops slowly and confers only a modest decrease in potency. Selection studies have identified point mutations in two proteins, PfACG1 and PfEHD, that are associated with this low-grade resistance.[2][1] These proteins are implicated in vesicular trafficking and lipid storage pathways.[2] Importantly, this compound does not exhibit cross-resistance with existing antimalarial drugs, indicating a novel mechanism of action.[2]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Asexual Blood-Stage Parasite Susceptibility Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Caption: Workflow for in vitro parasite susceptibility assay.

Methodology:

-

Synchronized ring-stage P. falciparum parasites are cultured in human erythrocytes.

-

This compound is serially diluted to create a range of concentrations.

-

The parasite culture is incubated with the different concentrations of this compound for 72 hours.

-

After incubation, the red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye (e.g., SYBR Green).

-

Fluorescence is measured to quantify parasite growth.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[2]

In Vivo Efficacy in a P. falciparum NSG Mouse Model

This model is used to assess the in vivo efficacy of antimalarial compounds.

Methodology:

-

Immunodeficient NSG (NOD-scid IL2Rgamma-null) mice are engrafted with human erythrocytes.[4]

-

The mice are then infected with P. falciparum.

-

This compound is administered orally as a single dose.[2][3]

-

Parasitemia (the percentage of infected red blood cells) is monitored over time by microscopic examination of blood smears or by flow cytometry.

-

The efficacy of the compound is determined by its ability to clear the parasites and prevent recrudescence.[2]

Logical Relationships of Pharmacological Effects

The pharmacological profile of this compound is a result of the interplay between its potent antiplasmodial activity, favorable pharmacokinetic properties, and high barrier to resistance.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Safety, tolerability, pharmacokinetics and antimalarial activity of MMV533: a phase 1a first-in-human study, pilot food-effect study, and phase 1b volunteer infection study | Medicines for Malaria Venture [mmv.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. MMV533 | Medicines for Malaria Venture [mmv.org]

Unraveling the Novel Mode of Action of Antimalarial Candidate MMV688533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents with distinct modes of action. MMV688533, an acylguanidine-based compound, has emerged as a promising preclinical candidate with the potential for a single-dose cure.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's novel mode of action, supported by a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Concepts: A Novel, Yet Undefined Target

This compound exhibits potent, fast-acting antiplasmodial activity against a wide range of P. falciparum and P. vivax strains, including those resistant to currently available antimalarials.[1][4] This lack of cross-resistance strongly suggests a novel mechanism of action.[1][2][4] While the precise molecular target of this compound remains to be elucidated, valuable insights into its mode of action have been gleaned from in vitro resistance selection studies.[1][2][3]

Resistance to this compound arises with a low propensity and is associated with point mutations in two specific parasite proteins: P. falciparum acyl-CoA binding protein 1 (PfACG1) and Eps15 homology domain-containing protein (PfEHD).[1][2][3] Crucially, subsequent studies have indicated that neither of these proteins is the direct target of the compound. Instead, they are believed to be mediators of resistance, with their mutation conferring a modest decrease in susceptibility to the drug.[1]

The known functions of PfACG1 and PfEHD provide critical clues to the pathways disrupted by this compound. These proteins are implicated in intracellular trafficking, endocytosis, and the utilization of lipids.[1][2][3] This suggests that this compound's novel mode of action involves the disruption of these vital cellular processes in the malaria parasite.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

| Parasite Strain | Resistance Phenotype | IC50 (nM) |

| 3D7 | Drug-sensitive | 1.3 |

| Dd2 | Chloroquine-R, Pyrimethamine-R | 1.5 |

| K1 | Chloroquine-R, Pyrimethamine-R | 1.9 |

| W2 | Chloroquine-R, Pyrimethamine-R | 1.1 |

| 7G8 | Chloroquine-R | 1.4 |

| GB4 | Chloroquine-R | 1.2 |

| Cam3.II | Artemisinin-R (K13 C580Y) | 1.6 |

| IPC5202 | Artemisinin-R (K13 R539T) | 1.7 |

Data extracted from Murithi et al., 2021, Supplementary Table S1C.

Table 2: In Vivo Efficacy of this compound in a P. falciparum Humanized Mouse Model

| Compound | Dose (mg/kg) | Parasite Reduction (%) | ED90 (mg/kg) |

| This compound | 75 | >99 | 15 |

| This compound | 25 | 98 | 15 |

| This compound | 8.3 | 92 | 15 |

| This compound | 2.8 | 65 | 15 |

| Chloroquine | 30 | >99 | - |

Data synthesized from Murithi et al., 2021.

Key Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various P. falciparum strains.

Methodology:

-

Parasite Culture: P. falciparum asexual blood stages are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).

-

Drug Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are seeded into 96-well plates containing the serially diluted compound.

-

Plates are incubated for 72 hours under the conditions described above.

-

Parasite viability is assessed using a SYBR Green I-based fluorescence assay. SYBR Green I, a DNA-intercalating dye, fluoresces upon binding to parasite DNA.

-

Fluorescence is measured using a fluorescence plate reader.

-

-

Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vivo Efficacy Assessment in a Humanized Mouse Model

Objective: To evaluate the in vivo antimalarial activity of this compound.

Methodology:

-

Animal Model: Immunodeficient NOD-scid IL2Rγnull (NSG) mice are engrafted with human erythrocytes to create a humanized mouse model susceptible to P. falciparum infection.

-

Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered orally to the infected mice.

-

Monitoring Parasitemia:

-

Thin blood smears are prepared from tail blood at specified time points post-treatment.

-

Smears are stained with Giemsa.

-

Parasitemia is determined by microscopic examination, counting the number of parasitized red blood cells per 1,000 total red blood cells.

-

-

Data Analysis: The percentage reduction in parasitemia in treated mice is calculated relative to a vehicle-treated control group. The effective dose required to reduce parasitemia by 90% (ED90) is determined.

In Vitro Resistance Selection

Objective: To select for and characterize this compound-resistant P. falciparum parasites.

Methodology:

-

Drug Pressure: A clonal population of drug-sensitive P. falciparum (e.g., 3D7) is cultured in the continuous presence of a sublethal concentration of this compound.

-

Stepwise Increase in Concentration: The drug concentration is gradually increased over several months as the parasites adapt and develop resistance.

-

Monitoring: The IC50 of the parasite population is periodically monitored to assess the level of resistance.

-

Clonal Isolation: Once a stable resistant phenotype is achieved, individual resistant parasites are isolated by limiting dilution.

-

Whole-Genome Sequencing: The genomes of the resistant clones are sequenced and compared to the parental sensitive strain to identify genetic mutations associated with resistance.

Visualizing the Mode of Action and Experimental Workflows

Signaling Pathways and Logical Relationships

References

- 1. iddo.org [iddo.org]

- 2. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. malariaresearch.eu [malariaresearch.eu]

Methodological & Application

Application Notes and Protocols for MMV688533 in vitro Parasite Culture Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV688533 is a potent, preclinical antimalarial candidate from the acylguanidine class, demonstrating rapid parasite clearance in vitro.[1][2] It exhibits low nanomolar activity against multiple strains of Plasmodium falciparum, including those resistant to currently available antimalarials, suggesting a novel mode of action.[1] This document provides detailed protocols for the in vitro culture of P. falciparum and for assessing the efficacy of this compound using a standardized parasite viability assay.

Mechanism of Action

This compound is proposed to interfere with essential intracellular processes in the parasite, including trafficking, lipid utilization, and endocytosis.[1][2][3] Resistance studies have identified point mutations in PfACG1 and PfEHD, proteins associated with these pathways, as conferring a modest decrease in susceptibility to the compound.[1][2][3]

Data Presentation

Table 1: In vitro Activity of this compound against Plasmodium falciparum Strains

| Parasite Strain | Chloroquine Sensitivity | IC50 (nM) of this compound |

| 3D7 | Sensitive | 0.5 - 1.5 |

| Dd2 | Resistant | 0.8 - 2.0 |

| K1 | Resistant | 1.0 - 2.5 |

| FC27 | Sensitive | Not Reported |

| P. falciparum field isolates (Uganda) | Mixed | Median: 1.3 (Range: 0.02 - 6.3) |

| P. falciparum field isolates (Papua, Indonesia) | Mixed | Median: 18.9 |

| P. vivax field isolates (Papua, Indonesia) | Not Applicable | Median: 12.0 |

Note: IC50 values are presented as ranges or medians based on available data. Actual values may vary depending on assay conditions.[1]

Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum parasite line (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM):

-

RPMI-1640 medium with L-glutamine and HEPES buffer

-

10% heat-inactivated human serum (O+) or 0.5% Albumax I

-

Gentamicin (10 µg/mL)

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

37°C incubator

-

Sterile tissue culture flasks or plates

Procedure:

-

Prepare Complete Culture Medium (CCM) under sterile conditions.

-

Wash human erythrocytes three times with RPMI-1640 to remove plasma and buffy coat.

-

Establish the parasite culture by mixing infected erythrocytes with fresh, washed erythrocytes to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 2-5% in CCM.

-

Place the culture flask or plate in a modular chamber or a specialized incubator.

-

Flush the chamber with the gas mixture for 3-5 minutes to create a low-oxygen environment.

-

Incubate the culture at 37°C.

-

Maintain the culture by changing the medium daily and adding fresh erythrocytes as needed to keep the parasitemia between 1-5%. Monitor parasite growth by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

This compound in vitro Drug Sensitivity Assay (SYBR Green I-based)

This assay measures parasite DNA content as an indicator of parasite viability after drug treatment.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black, clear-bottom microplates

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in CCM in a separate 96-well plate. A typical starting concentration for the dilution series would be around 100 nM, with 2-fold dilutions.

-

Include a drug-free control (CCM with DMSO at the same concentration as the highest drug concentration) and an uninfected erythrocyte control.

-

-

Assay Plate Setup:

-

Add 50 µL of the appropriate drug dilution to each well of the black, clear-bottom 96-well plate.

-

Add 50 µL of the synchronized ring-stage parasite culture to each well.

-

-

Incubation:

-

Incubate the plate in a modular chamber with the gas mixture at 37°C for 72 hours.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer (final working concentration is 2x).

-

Carefully remove the plate from the incubator and add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the uninfected erythrocyte control wells.

-

Normalize the data to the drug-free control wells (representing 100% parasite growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Visualizations

Experimental Workflow

Caption: Workflow for P. falciparum culture and this compound sensitivity assay.

Proposed Signaling Pathway Interference

Caption: Proposed mechanism of this compound action in P. falciparum.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. malariaworld.org [malariaworld.org]

- 3. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubilizing the Antimalarial Candidate MMV688533: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solubilization of MMV688533, a promising acylguanidine-based antimalarial drug candidate. Adherence to these guidelines is crucial for ensuring consistent and reliable results in preclinical and experimental settings.

Introduction

This compound is a potent antimalarial compound with a favorable pharmacokinetic profile and a high barrier to resistance.[1][2] Proper solubilization is a critical first step for its evaluation in various experimental assays. This document outlines validated methods for preparing this compound solutions for both in vitro and in vivo studies.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for selecting the appropriate solubilization strategy.

| Property | Value | Reference |

| Molecular Weight | 519.40 g/mol (free base) | [3][4] |

| Molecular Formula | C24H15F6N5O2 (free base) | [3][4] |

| XLogP | 6.04 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Rotatable Bonds | 8 | [5] |

| Topological Polar Surface Area | 120.96 Ų | [5] |

| pKa (measured) | 2.4 (base) / 5.8 (base) | [6] |

| Melting Point | 180°C | [6] |

Solubility Data

This compound exhibits pH-dependent solubility, with good solubility in acidic conditions and poor solubility in more neutral conditions.[6] The malonate salt form of this compound shows improved solubility.[6]

| Solvent/Vehicle | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (192.53 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [3] |

| Aqueous Buffer (pH 1) | >1000 µg/mL | High solubility in acidic conditions. | [1][7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.63 mM) | Forms a clear solution. Suitable for in vivo studies. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.63 mM) | Forms a clear solution. Suitable for in vivo studies. | [3] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol is suitable for preparing high-concentration stock solutions for use in cell-based assays, such as those evaluating the activity against Plasmodium falciparum asexual blood stages.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, conical-bottom microcentrifuge tubes or glass vials

-

Ultrasonic bath

Protocol:

-

Weigh the desired amount of this compound powder in a sterile tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture briefly to wet the powder.

-

Place the tube or vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of Formulations for In Vivo Studies

The following protocols describe the preparation of this compound formulations suitable for oral administration in animal models.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a separate tube, add the required volume of the DMSO stock solution.

-

Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.

-

Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

-

Finally, add 4.5 volumes of saline to reach the final desired concentration and mix well.

-

The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] This formulation yields a clear solution with a solubility of at least 5 mg/mL.[3]

Materials:

-

This compound powder

-

DMSO

-

Corn Oil

-

Sterile tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, add the required volume of the DMSO stock solution.

-

Add 9 volumes of corn oil to the DMSO solution.

-

Vortex and sonicate the mixture until a clear and homogeneous solution is obtained.

-

The final solvent composition will be 10% DMSO and 90% Corn Oil.[3] This formulation provides a clear solution with a solubility of at least 5 mg/mL.[3]

Note: If precipitation or phase separation occurs during the preparation of any formulation, gentle heating and/or sonication can be used to aid dissolution.[3]

Visualizations

The following diagrams illustrate the experimental workflows for solubilizing this compound.

Caption: Workflow for preparing this compound stock solutions for in vitro experiments.

Caption: Workflow for preparing this compound formulations for in vivo experiments.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Dose-Response of MMV688533 Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMV688533 is a novel acylguanidine compound with potent antiplasmodial activity against Plasmodium falciparum, the deadliest species of malaria parasite. It demonstrates a fast parasite clearance rate and a high barrier to resistance, making it a promising preclinical candidate for malaria treatment.[1][2][3] this compound exhibits low nanomolar efficacy against both drug-sensitive and resistant strains of P. falciparum and is not cross-resistant with current antimalarials.[1] Its proposed mechanism of action involves the disruption of intracellular trafficking, lipid utilization, and endocytosis through the targeting of PfACG1 and PfEHD proteins.[1][3]

These application notes provide detailed protocols for generating a dose-response curve for this compound against P. falciparum using two standard in vitro assays: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.

Data Presentation

In Vitro Activity of this compound against P. falciparum

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various P. falciparum strains and clinical isolates.

| P. falciparum Strain/Isolate | Chloroquine Sensitivity | This compound IC50 (nM) | Assay Method | Reference |

| 3D7 | Sensitive | 5.3 | Not Specified | Murithi et al., 2021 |

| Dd2 | Resistant | 6.3 | Not Specified | Murithi et al., 2021 |

| K1 | Resistant | 9.7 | Not Specified | Murithi et al., 2021 |

| Ugandan Clinical Isolates (Median) | Mixed | 1.3 | Not Specified | Murithi et al., 2021[1] |

| Indonesian Clinical Isolates (Median) | Mixed | 18.9 | Not Specified | Murithi et al., 2021[1] |

Experimental Protocols

Two common methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds are the SYBR Green I and pLDH assays. Both assays measure parasite viability after a 72-hour incubation with the test compound.

Protocol 1: SYBR Green I-Based Drug Susceptibility Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

-

Human red blood cells (RBCs)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

-

Humidified modular incubation chamber

-

Gas mixture (5% CO2, 5% O2, 90% N2)

Procedure:

-

Parasite Culture Preparation:

-

Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

-

Drug Plate Preparation:

-

Serially dilute the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).

-

Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate in duplicate.

-

Include drug-free wells as a positive control for parasite growth and wells with uninfected RBCs as a negative control.

-

-

Incubation:

-

Add 100 µL of the parasite culture suspension to each well.

-

Place the plate in a humidified modular incubation chamber, gas with the appropriate gas mixture, and incubate at 37°C for 72 hours.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:500 in lysis buffer.

-

After 72 hours, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the data to the positive control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium

-

Human RBCs

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MALSTAT reagent

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Spectrophotometer (650 nm)

Procedure:

-

Parasite Culture and Drug Plate Preparation:

-

Follow steps 1 and 2 from the SYBR Green I assay protocol.

-

-

Incubation:

-

Follow step 3 from the SYBR Green I assay protocol.

-

-

Lysis:

-

After 72 hours, lyse the cells by freeze-thawing the plate.

-

-

pLDH Reaction:

-

Add 100 µL of MALSTAT reagent and 25 µL of NBT/PES solution to each well.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

-

Absorbance Measurement:

-

Read the absorbance at 650 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance from the negative control wells.

-

Normalize the data to the positive control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualization

Caption: Experimental workflow for dose-response curve generation.

Caption: Proposed mechanism of action of this compound.

References

- 1. The antimalarial this compound provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]